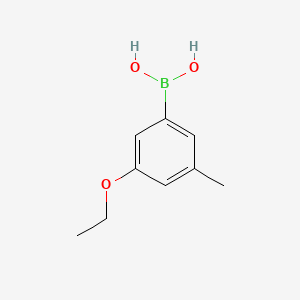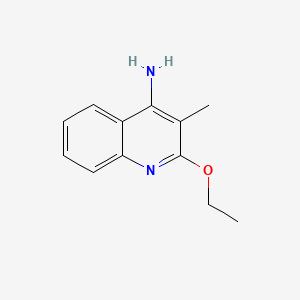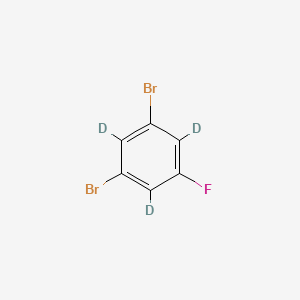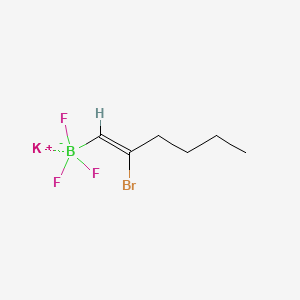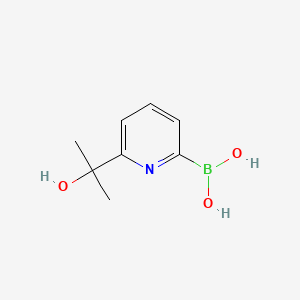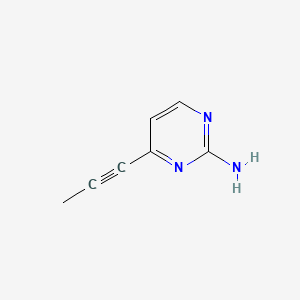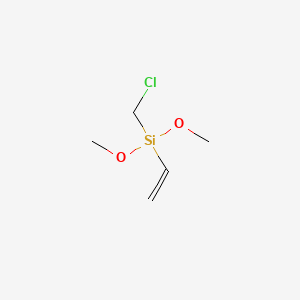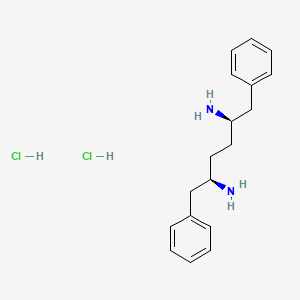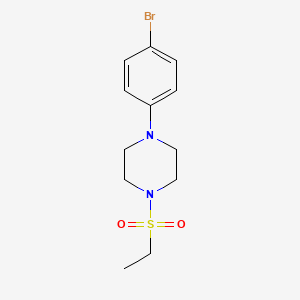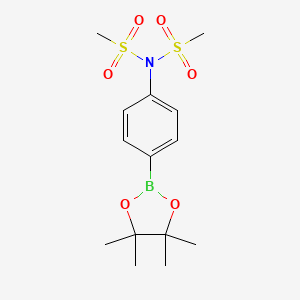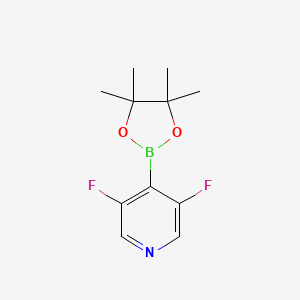![molecular formula C30H34NP B597279 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole CAS No. 1308652-64-3](/img/structure/B597279.png)
9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of DCPC consists of a carbazole core with a dicyclohexylphosphino group attached to one of the phenyl rings . The empirical formula is C30H34NP, and the molecular weight is 439.57 .Physical And Chemical Properties Analysis
DCPC is a solid at room temperature with a melting point of 186-190 °C . The SMILES string representation of its structure is C1CCC (CC1)P (C2CCCCC2)c3ccccc3-n4c5ccccc5c6ccccc46 .Applications De Recherche Scientifique
Antimicrobial Activities
9H-carbazole derivatives, including those related to 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, have been explored for their antimicrobial properties. Research by Salih, Salimon, and Yousif (2016) synthesized various 9H-carbazole derivatives and evaluated them as antimicrobial agents, demonstrating their potential in this field (Salih, Salimon, & Yousif, 2016).
Medicinal Chemistry and Natural Products
The carbazole scaffold, including compounds like 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, is significant in medicinal chemistry. Tsutsumi, Gündisch, and Sun (2016) reviewed the wide range of biological activities of carbazole-containing molecules, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties (Tsutsumi, Gündisch, & Sun, 2016).
Organic Light-Emitting Diodes (OLEDs)
9H-carbazole and its derivatives are utilized in the development of materials for OLEDs. Deng, Li, Wang, and Wu (2013) synthesized small-molecular compounds based on 9H-carbazole for use as host materials in blue phosphorescent OLEDs, highlighting their applicability in advanced display technologies (Deng, Li, Wang, & Wu, 2013).
Bacterial Biotransformation
The biotransformation of 9H-carbazole derivatives by bacteria has been studied for producing various metabolites. Waldau, Methling, Mikolasch, and Schauer (2009) explored the bacterial transformation of 9H-carbazole, leading to the production of hydroxylated metabolites with potential pharmacological applications (Waldau, Methling, Mikolasch, & Schauer, 2009).
Electrochemical and Electrochromic Properties
Carbazole derivatives, including those similar to 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, have been studied for their electrochromic properties. Hu, Zhang, Lv, Ouyang, Fu, and Zhang (2013) synthesized materials incorporating carbazole and examined their electrochromic behavior, relevant in applications like smart windows and electronic displays (Hu, Zhang, Lv, Ouyang, Fu, & Zhang, 2013).
Aggregation-Induced Fluorescence
Carbazole-based fluorophores, which are structurally related to 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, exhibit aggregation-induced fluorescence. Jiao, Kang, Ma, Zhao, Li, Zhang, and Chen (2019) synthesized carbazole-based compounds and studied their fluorescence properties, important for applications in sensing and imaging technologies (Jiao, Kang, Ma, Zhao, Li, Zhang, & Chen, 2019).
Propriétés
IUPAC Name |
(2-carbazol-9-ylphenyl)-dicyclohexylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34NP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)30-22-12-11-21-29(30)31-27-19-9-7-17-25(27)26-18-8-10-20-28(26)31/h7-12,17-24H,1-6,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWSERVYJXYEDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34NP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

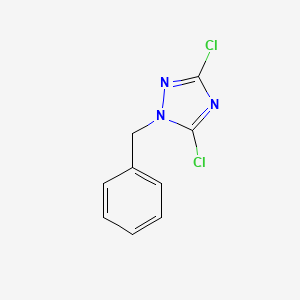

![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)
